8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-methyl-3-piperazin-1-yl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-14-10-2-3-11(14)9-12(8-10)15-6-4-13-5-7-15/h10-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFHQBMNICBNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired bicyclic compound.
Industrial Production Methods
Industrial production methods for this compound may involve batch or continuous flow processes. The use of microwave reactors has been explored to enhance reaction efficiency and yield . Heterogeneous catalysis using metal ions supported on polymeric resins is also employed to facilitate the synthesis of monosubstituted piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Target Engagement
- Aryloxy (e.g., p-tolyloxy): Enhances NK1 receptor affinity but reduces CNS penetration due to hydrophobicity . Phenyl/isoxazole (e.g., RTI-336): Increases DAT selectivity via hydrophobic and π-π interactions .
- N8 Position: Methylation at N8 is critical for CNS activity, as seen in tropane alkaloids like cocaine. Demethylation (nortropanes) often reduces potency .
Pharmacological Profiles
Serotonin vs. Dopamine Selectivity
- Target Compound : Preliminary data suggest dual serotonin/dopamine reuptake inhibition, akin to WF-31 and WF-50, but with distinct behavioral outcomes in the forced swimming test (FST) .
- WF-50 (2β-propanoyl-3β-(4-isopropylphenyl)-): Shows dose-dependent antidepressant-like effects (reduced immobility, increased swimming) without motor stimulation, unlike DAT-selective analogs .
- RTI-336 : Selective DAT inhibitor with applications in cocaine addiction; lacks significant SERT/NET activity .
hERG Channel Selectivity
- Compounds with acidic C6 substituents (e.g., sulfonamides in NK1 antagonists) exhibit reduced hERG channel binding, mitigating cardiotoxicity risks . The target compound’s piperazinyl group may similarly enhance selectivity over hERG .
Key Routes for 8-Azabicyclo[3.2.1]octane Derivatives
- Intermediate Functionalization : tert-Butyl carboxylate intermediates (e.g., tert-butyl (1R,3r,5S)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) are used to introduce C3 substituents via sulfonylation or alkylation .
- Enantioselective Synthesis: Chiral phosphoric acid-catalyzed desymmetrization enables access to enantiopure tropanols, critical for CNS-active compounds .
Yield and Purity Considerations
- Sulfonylation reactions (e.g., GP1 method) achieve >80% purity via UPLC-MS, while Boc deprotection (GP4) yields quantitative conversion .
Data Tables
Table 1: Molecular Properties of Selected Analogs
| Compound | Molecular Formula | Molecular Weight | logP* | Clinical Phase |
|---|---|---|---|---|
| 8-Methyl-3-(piperazin-1-yl)-... | C₁₂H₂₂N₄ | 222.33 | 1.8 (est) | Preclinical |
| WF-31 | C₂₀H₂₈N₂O₂ | 328.45 | 3.2 | Preclinical |
| RTI-336 | C₁₈H₂₁ClN₂O₂ | 332.83 | 4.1 | Phase II |
| (1R,3r,5S)-3-(p-Tolyloxy)-... | C₁₈H₂₄N₂O₃S | 348.46 | 2.5 | Discontinued |
*Estimated using fragment-based methods.
Biological Activity
8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane, a bicyclic compound featuring a piperazine ring, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| IUPAC Name | 8-methyl-3-piperazin-1-yl-8-azabicyclo[3.2.1]octane |
| CAS Number | 195504-08-6 |
| Molecular Weight | 209.33 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems:
- Receptor Binding : The piperazine moiety allows the compound to function as a ligand for neurotransmitter receptors, particularly those involved in monoamine transmission such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) receptors .
- Monoamine Reuptake Inhibition : Similar to other piperazine derivatives, this compound may inhibit the reuptake of monoamines, making it a candidate for treating mood disorders, anxiety, and other neuropsychiatric conditions .
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antidepressant Effects : Studies suggest that compounds in this class can effectively modulate serotonin and norepinephrine levels, providing potential antidepressant effects .
-
Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines, including human leukemia and oral squamous cell carcinoma .
Cell Line IC50 (µM) Human Molt 4/C8 10 CEM T-Lymphocytes 12 Human HL-60 Promyelocytic Leukemia 15
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the ability of similar piperazine derivatives to inhibit serotonin and dopamine transporters, suggesting their utility in treating depression and anxiety disorders .
- Another investigation into the pharmacological profile of related compounds demonstrated significant efficacy in preclinical models of ADHD and panic disorders, supporting the hypothesis that these compounds can modulate central nervous system activity effectively .
Q & A
Q. What are the common synthetic routes for 8-methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including:
- Nucleophilic substitution of the azabicyclo[3.2.1]octane core with piperazine derivatives under controlled conditions (e.g., DMSO or acetonitrile as solvents at 60–80°C) .
- Protection/deprotection strategies for sensitive functional groups, such as using tert-butoxycarbonyl (Boc) groups to prevent side reactions during piperazine coupling .
- Purification via chromatography (e.g., silica gel or HPLC) to isolate enantiomers, as stereochemistry critically influences biological activity .
Optimization : Adjusting solvent polarity, temperature, and stoichiometric ratios of reagents can improve yields. For example, highlights that dimethyl sulfoxide enhances nucleophilicity in substitution reactions, while acetonitrile reduces byproduct formation.
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent placement on the bicyclic core. NOESY experiments resolve stereochemical ambiguities in the azabicyclo[3.2.1]octane system .
- X-ray crystallography : Provides absolute configuration data, as demonstrated in for a structurally similar derivative, where dihedral angles between the bicyclic core and substituents were critical for activity .
- Mass spectrometry (HRMS) : Validates molecular weight and purity, especially for intermediates with labile functional groups .
Q. What are the foundational structure-activity relationship (SAR) findings for azabicyclo[3.2.1]octane derivatives in neurotransmitter targeting?
Key SAR insights include:
- The 8-methyl group enhances metabolic stability by reducing oxidative degradation at the bridgehead nitrogen .
- Piperazine substitution at position 3 modulates affinity for monoamine transporters (e.g., dopamine, serotonin). Rigid ethylidenyl substituents, as in , improve selectivity for the dopamine transporter (DAT) over SERT/NET .
- Steric hindrance from bulky substituents (e.g., cyclopropyl or benzyl groups) can reduce off-target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structurally similar analogs?
Methodological approaches include:
- Competitive binding assays with radiolabeled ligands (e.g., [3H]citalopram for SERT) to quantify binding affinity discrepancies .
- Molecular dynamics simulations : Analyze how subtle conformational changes (e.g., puckering of the azabicyclo ring) alter interactions with target proteins .
- Meta-analysis of published datasets : Cross-reference results from and , which highlight opposing effects of 8-methyl vs. 8-propyl substitutions on DAT inhibition .
Q. What strategies are recommended for improving the blood-brain barrier (BBB) penetration of this compound?
- LogP optimization : Aim for a calculated logP between 2–3 using substituents like fluorinated aryl groups (see for analogous compounds with enhanced lipophilicity) .
- Prodrug design : Esterification of hydroxyl groups (e.g., ’s [(3S,5S,6S)-6-hydroxy-8-methyl-...] derivative) improves passive diffusion, with enzymatic cleavage restoring active forms in the CNS .
- P-glycoprotein inhibition assays : Co-administration with inhibitors like verapamil can assess efflux pump susceptibility .
Q. How does stereochemistry at the 3-position influence pharmacological activity, and how can enantiomeric purity be ensured?
- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) during piperazine coupling .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers, as small stereochemical differences can lead to >10-fold variations in DAT binding .
- Pharmacological profiling : Test R and S enantiomers in parallel for target vs. off-target effects. shows that (1R,5S) configurations in related compounds improve serotonin transporter (SERT) selectivity .
Q. What computational methods are most effective for predicting off-target interactions of this compound?
- Docking studies : Use crystal structures of GPCRs (e.g., 5-HT1A, D2 receptors) from the PDB to model binding poses. ’s X-ray data can guide homology modeling for targets lacking resolved structures .
- Machine learning models : Train on datasets like ChEMBL to predict ADMET properties and toxicity risks. For example, random forest models can flag potential hERG channel inhibition .
- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs, particularly for piperazine-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
